Limonene
Overview
Description
Limonene is a colorless liquid aliphatic hydrocarbon classified as a cyclic monoterpene. It is the major component in the essential oil of citrus fruit peels, particularly oranges and lemons . This compound exists in two isomeric forms: the more common (+)-limonene, which has a pleasant citrus fragrance, and the less common (-)-limonene, which has a turpentine-like odor . This compound is widely used in the food, cosmetic, and pharmaceutical industries due to its pleasant scent and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: Limonene can be synthesized through various methods, including the cyclization of isoprene units. One common synthetic route involves the acid-catalyzed cyclization of geranyl pyrophosphate to form this compound . The reaction typically requires an acidic catalyst and is conducted under controlled temperature and pressure conditions to optimize yield.
Industrial Production Methods: Commercially, this compound is primarily obtained from citrus fruits through two main methods: centrifugal separation and steam distillation . In centrifugal separation, the essential oil is separated from the fruit peels using a centrifuge. In steam distillation, the peels are subjected to steam, which extracts the essential oil containing this compound.
Chemical Reactions Analysis
Types of Reactions: Limonene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield p-menthane.
Substitution: this compound can react with halogens under specific conditions to form halogenated derivatives.
Major Products:
Oxidation: Carveol, carvone
Reduction: p-Menthane
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Limonene has a wide range of applications in scientific research across various fields:
Chemistry:
- Used as a green solvent in organic synthesis due to its environmentally friendly properties .
- Acts as a precursor for the synthesis of other valuable compounds like carvone .
Biology:
Medicine:
- Investigated for its potential anti-cancer properties, particularly in inhibiting the growth of certain cancer cells .
- Shows promise as an anti-inflammatory and antioxidant agent .
Industry:
Mechanism of Action
Limonene exerts its effects through various mechanisms depending on its application:
Antimicrobial Action:
- Disrupts the cell membrane integrity of bacteria, leading to cell lysis .
- Inhibits ATP synthesis by affecting the respiratory chain complex .
Anti-Cancer Action:
Anti-Inflammatory Action:
Comparison with Similar Compounds
Cymene: Similar in structure but less reactive than limonene.
Pinene: More reactive than this compound and commonly found in pine trees.
Thymol: Highly reactive and known for its strong antiseptic properties.
Menthol: Less reactive and widely used for its cooling sensation.
Uniqueness of this compound:
- This compound’s pleasant citrus fragrance and its dual isomeric forms make it unique among monoterpenes .
- Its versatility as a green solvent and its potential health benefits further distinguish it from other similar compounds .
This compound continues to be a compound of significant interest due to its wide range of applications and potential benefits in various fields.
Properties
IUPAC Name |
1-methyl-4-prop-1-en-2-ylcyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGQYMWWDOXHJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Record name | DIPENTENE | |
Source | CAMEO Chemicals | |
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Record name | limonene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Limonene | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-73-0 | |
Record name | Polylimonene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9003-73-0 | |
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DSSTOX Substance ID |
DTXSID2029612 | |
Record name | Limonene | |
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Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dipentene appears as a colorless liquid with an odor of lemon. Flash point 113 °F. Density about 7.2 lb /gal and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent for rosin, waxes, rubber; as a dispersing agent for oils, resins, paints, lacquers, varnishes, and in floor waxes and furniture polishes., Liquid, Colorless liquid with a citrus-like odor; [ChemIDplus], A colorless liquid with an odor of lemon. | |
Record name | DIPENTENE | |
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Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)- | |
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Record name | Limonene | |
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Record name | LIMONENE | |
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Boiling Point |
352 °F at 760 mmHg (USCG, 1999), Colorless liquid; lemon-like odor. Specific gravity: 0.857 at 15.5 °C/15.5 °C; BP: 175-176 °C; Refractive index: 1.473 at 20 °C. Miscible with alcohol; insoluble in water /Limonene, inactive/, 352 °F | |
Record name | DIPENTENE | |
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Record name | LIMONENE | |
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Record name | LIMONENE | |
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Flash Point |
115 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Close cup), 115 °F | |
Record name | DIPENTENE | |
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Record name | Limonene | |
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Record name | LIMONENE | |
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Record name | LIMONENE | |
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Solubility |
In water, 7.57 mg/L at 25 °C, Miscible with alcohol, Miscible with alcohol, ether. | |
Record name | LIMONENE | |
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Density |
0.842 at 69.8 °F (USCG, 1999) - Less dense than water; will float, 0.8402 at 20.85 °C/4 °C, 0.842 at 69.8 °F | |
Record name | DIPENTENE | |
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Record name | LIMONENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |
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Record name | LIMONENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/797 | |
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Vapor Density |
4.7 (Air = 1) | |
Record name | LIMONENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Vapor Pressure |
1.55 [mmHg], 1.55 mm Hg at 25 °C /extrapolated/ | |
Record name | Limonene | |
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Mechanism of Action |
The anticarcinogenic effects of monocyclic monoterpenes such as limonene were demonstrated when given during the initiation phase of 7,12-dimethylbenz[a]anthracene induced mammary cancer in Wistar-Furth rats. The possible mechanisms for this chemoprevention activity including limonene's effects on 7,12-dimethylbenz(a)anthracene-DNA adduct formation and hepatic metabolism of 7,12-dimethylbenz[a]anthracene were investigated. Twenty four hours after carcinogen administration, there were approx 50% decreases in 7,12-dimethylbenz(a)anthracene-DNA adducts found in control animals formed in the liver, spleen, kidney and lung of limonene fed animals. While circulating levels of 7,12-dimethylbenz(a)anthracene and/or its metabolites were not different in control and limonene fed rats, there was a 2.3 fold increase in 7,12-dimethylbenz(a)anthracene and/or 7,12-dimethylbenz(a)anthracene derived metabolites in the urine of the limonene fed animals. Limonene and sobrerol, a hydroxylated monocyclic monoterpenoid with increased chemoprevention activity, modulated cytochrome p450 and epoxide hydrolyase activity. The 5% limonene diet increased total cytochrome p450 to the same extent as phenobarbital treatment, while 1% sobrerol (isoeffective in chemoprevention to 5% limonene) did not. However, both 5% limonene and 1% sobrerol diets greatly increased the levels of microsomal epoxide hydrolyase protein and associated hydrating activities towards benzo[a]pyrene 4,5-oxide when compared to control and phenobarbital treatment. These changes also modified the rate and regioselectivity of in vitro microsomal 7,12-dimethylbenz(a)anthracene metabolism when compared to phenobarbital treatment or control. Identification of the specific isoforms of cytochrome p450 induced by these terpenoids was performed with antibodies to cytochrome p450 isozymes in Western blot analysis and inhibition studies of microsomal 7,12-dimethylbenz(a)anthracene metabolism. Five percent limonene was more effective than 1% sobrerol at increasing the levels of members of the cytochrome p450 2B and 2C families but was equally effective at increasing epoxide hydrolyase. Furthermore, both terpenoid diets caused increased formation of the proximate carcinogen, 7,12-dimethylbenz(a)anthracene 3,4-dihydrodiol. | |
Record name | LIMONENE | |
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Impurities |
Impurities are mainly other monoterpenes, such as myrcene (7-methyl-3-methylene-1,6-octadiene), alpha-pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene), alpha-pinene (6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane), sabinene (2-methyl-5-(1-methylethyl)-bicyclo[3.1.0]hexan-2-ol), and Gamma3-carene ((1S-cis)-3,7,7-trimethyl-bicyclo[4.1.0]hept-2-ene). | |
Record name | LIMONENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |
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Color/Form |
Colorless liquid, Colorless mobile liquid, Clear to light yellow liquid | |
CAS No. |
138-86-3, 5989-27-5, 7705-14-8, 8016-20-4, 9003-73-0 | |
Record name | DIPENTENE | |
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Record name | Limonene | |
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Record name | Limonene | |
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Record name | D-Limonene | |
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Record name | LIMONENE | |
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Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)- | |
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Record name | Limonene | |
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Record name | Dipentene | |
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Record name | limonene | |
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Record name | LIMONENE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MC3I34447 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LIMONENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Polylimonene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032473 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | LIMONENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/797 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-40 °F (USCG, 1999), -95.5 °C, -40 °F | |
Record name | DIPENTENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3303 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | LIMONENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | LIMONENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/797 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.